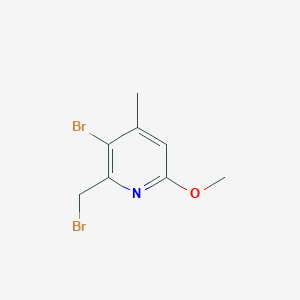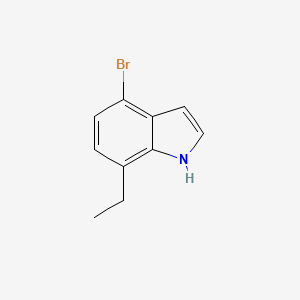
2-((naphthalen-2-yl)methyl)isoindolin-1-one
Descripción general
Descripción
2-((Naphthalen-2-yl)methyl)isoindolin-1-one is an organic compound characterized by the presence of a naphthalene ring attached to an isoindolinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((naphthalen-2-yl)methyl)isoindolin-1-one typically involves the condensation of naphthalen-2-ylmethylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The mixture is heated to facilitate the formation of the isoindolinone ring structure. The reaction is typically monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-((Naphthalen-2-yl)methyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Reduced isoindolinone derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-((Naphthalen-2-yl)methyl)isoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-((naphthalen-2-yl)methyl)isoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid and naphthalene-2-amine share structural similarities.
Isoindolinone derivatives: Compounds like isoindolin-1-one and its substituted derivatives.
Uniqueness
2-((Naphthalen-2-yl)methyl)isoindolin-1-one is unique due to the combination of the naphthalene and isoindolinone structures, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62041-81-0 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
2-(naphthalen-2-ylmethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H15NO/c21-19-18-8-4-3-7-17(18)13-20(19)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-11H,12-13H2 |
Clave InChI |
CWKMGBCECFZTJK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)N1CC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B8370617.png)





![5-Methyl4,5-dihydrothieno[3,2-c]isoquinoline](/img/structure/B8370663.png)



